2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as NPTQ, and it is a tetrahydroquinoline derivative. NPTQ has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Antiproliferative Activities
Naphthalen-1-yl-tetrahydroquinolin-6-yl acetamide derivatives have shown significant promise in antiproliferative activities against various human cancer cell lines. For instance, a related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated potent activity against nasopharyngeal carcinoma cells, with specific cytotoxicity towards these cells and not peripheral blood mononuclear cells at certain concentrations (I‐Li Chen et al., 2013).
Synthesis and Structural Studies
The synthesis and characterization of various naphthalen-1-yl-tetrahydroquinolin-6-yl acetamide derivatives have been a subject of interest in chemical research. For example, studies have been conducted on the synthesis of benzoquinolines and benzacridines, which are structurally related to the compound , showcasing diverse synthetic routes and structural characterizations (A. Moustafa et al., 1975).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of dihydroquinazolinone derivatives, closely related to the compound of interest, have been studied. These studies provide insights into the electronic and structural characteristics of such compounds under different conditions, which can be vital for their potential applications in material sciences and photonic devices (M. Pannipara et al., 2017).
Catalytic Applications
Compounds similar to 2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been investigated for their catalytic applications. For instance, studies on oxorhenium(V) complexes incorporating quinoline-based tridentate ligands, which share structural similarities, have shown potential as catalysts in various chemical reactions (R. Sarkar et al., 2015).
Anti-inflammatory and Analgesic Activity
Research has also been conducted on the potential anti-inflammatory and analgesic effects of thioxoquinazolinone derivatives, which are structurally related to the compound in focus. These studies provide insights into the therapeutic potential of such compounds in treating inflammation and pain (A. Rajasekaran et al., 2011).
properties
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-14-26-22-12-11-20(15-19(22)10-13-24(26)28)25-23(27)16-18-8-5-7-17-6-3-4-9-21(17)18/h3-9,11-12,15H,2,10,13-14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSEVAMAQRQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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